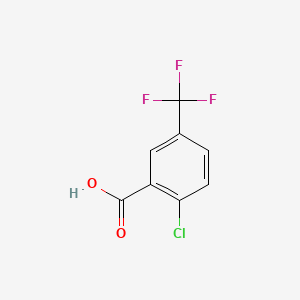

2-Chloro-5-(trifluoromethyl)benzoic acid

Cat. No. B1580723

Key on ui cas rn:

657-06-7

M. Wt: 224.56 g/mol

InChI Key: WLXRKCGYQAKHSJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06458844B2

Procedure details

A 250 mL pressure bottle was charged with 2-chloro-5-(trifluoromethyl)phenol triflate (20.6 mmol, 6.76 g), Pd(OAc)2 (1.71 mmol, 384 mg) and dppp (1.71 mmol, 701 mg). The flask was closed with a septum and evacuated three times with argon. Acetonitrile (114 mL), triethylamine (225.3 mmol, 30.7 mL) and water (22.2 mL) were added in succession with the aid of a syringe. The rubber septum was replaced with a teflon lined lid. The flask was pressurized with carbon monoxide (40 psi) and the gas was released. This process was repeated three times and finally the reaction was stirred for 5 min under pressure. The flask was then disconnected from the gas cylinder, immersed in a preheated oil bath (83-85° C.) and stirred for 2 h. The flask was re-pressurized with carbon monoxide and stirred for another 1 h. After the reaction mixture was cooled to room temperature, the pressure was released and it diluted with diethyl ether (250 mL) and 25 mL of 1.0 N NaOH. The sodium salt was extracted into water (2×100 mL). The combined aqueous extracts were acidified with 1.0 N HCl and extracted with diethyl ether (3×100 mL). The combined diethyl ether extracts were washed with brine, dried (MgSO4), filtered and the solution was concentrated in vacuo to furnish a light yellow solid. The solid was dissolved in diethyl ether (100 mL) and extracted with 1.0 N NaOH solution (2×50 mL). The combined aqueous layers were acidified and extracted with diethyl ether (2×100 mL). After the combined organic extracts were washed with brine (100 mL), the dried (MgSO4) solution was filtered and evaporated to dryness to give 1.6 g (35%) of 2-chloro-5-(trifluoromethyl)benzoic acid obtained as a colorless solid, mp 82-83.5° C. HR MS: Obs. mass, 223.9852. Calcd. mass, 223.9851 (M+).

Name

2-chloro-5-(trifluoromethyl)phenol triflate

Quantity

6.76 g

Type

reactant

Reaction Step Two

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

35%

Identifiers

|

REACTION_CXSMILES

|

S(O[C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=1[Cl:19])(C(F)(F)F)(=O)=O.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(N(CC)CC)C.[C]=[O:57].C([O:60][CH2:61]C)C>[OH-].[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].O.C(#N)C>[Cl:19][C:10]1[CH:11]=[CH:12][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:14][C:9]=1[C:61]([OH:60])=[O:57] |f:5.6,7.8.9,^3:55|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

22.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

114 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

2-chloro-5-(trifluoromethyl)phenol triflate

|

|

Quantity

|

6.76 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C(F)(F)F)OC1=C(C=CC(=C1)C(F)(F)F)Cl

|

|

Name

|

|

|

Quantity

|

701 mg

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4

|

|

Name

|

|

|

Quantity

|

384 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Step Three

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Six

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

finally the reaction was stirred for 5 min under pressure

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was closed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated three times with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

immersed in a preheated oil bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

(83-85° C.) and stirred for 2 h

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for another 1 h

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The sodium salt was extracted into water (2×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether (3×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined diethyl ether extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to furnish a light yellow solid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 1.0 N NaOH solution (2×50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether (2×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

After the combined organic extracts were washed with brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the dried (MgSO4) solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.6 g | |

| YIELD: PERCENTYIELD | 35% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |